N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide is a synthetic compound known for its significant applications in various scientific fields. This compound is characterized by its complex structure, which includes dichlorophenyl and piperazinyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 1-benzylpiperazine with 3,4-dichlorobenzyl chloride under basic conditions.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final compound, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- N-(2,6-dichlorophenyl)-2-[4-(2,3-dichlorophenyl)-1-piperazinyl]acetamide
- N-(2,6-dichlorophenyl)-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide
Comparison:
- Structural Differences: Variations in the position and number of chlorine atoms on the phenyl rings.
- Unique Properties: N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide may exhibit distinct pharmacological profiles and chemical reactivity due to its specific structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl4N3O/c19-13-5-4-12(10-16(13)22)25-8-6-24(7-9-25)11-17(26)23-18-14(20)2-1-3-15(18)21/h1-5,10H,6-9,11H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUJUBIAQFJBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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